Butyric acid

Overview

Description

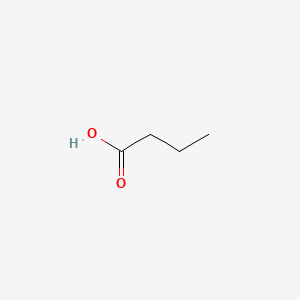

Butyric acid (C₄H₈O₂), a short-chain fatty acid (SCFA), is a key metabolite produced through microbial fermentation of dietary fiber in the colon. It is structurally characterized by a four-carbon chain with a carboxylic acid group. This compound serves as a primary energy source for colonic epithelial cells, supports gut barrier integrity, and exhibits anti-inflammatory properties . Industrially, it is produced via anaerobic fermentation using substrates like corn husk hydrolysate or glucose, with Clostridium tyrobutyricum being a common microbial strain . Its applications span pharmaceuticals, animal feed, food preservation, and chemical synthesis, driven by its role in modulating metabolic and immune pathways .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties

Butyric acid has been extensively studied for its anticancer effects. It induces differentiation in various cancer cell types, thereby suppressing neoplastic properties. Research indicates that this compound can enhance the therapeutic efficacy of certain drugs used in treating cancers such as leukemia and sickle cell anemia by protecting hair follicles from chemotherapy-induced damage .

Therapeutic Effects on Gut Health

As a product of fermentation by gut microbiota, this compound plays a crucial role in maintaining gut health. It has anti-inflammatory properties and promotes the integrity of the colonic mucosa. Studies have shown that this compound can help in the treatment of inflammatory bowel diseases (IBD) and may also induce regulatory T cells, which are vital for immune regulation .

Drug Development

Various derivatives of this compound have been developed for use as antithyroid and vasoconstrictor drugs, as well as anesthetics. These derivatives exploit the biochemical properties of this compound to enhance therapeutic outcomes .

Food Industry Applications

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent to impart butter-like notes to products. Its unique flavor profile makes it valuable in dairy product formulations and other food items .

Nutritional Supplement

this compound serves as a dietary supplement due to its beneficial effects on gut health and metabolism. It is often included in formulations aimed at improving digestive health and enhancing nutrient absorption .

Agricultural Applications

Animal Feed Additive

this compound is recognized for its positive effects on animal growth and health when added to livestock feed. It improves gut health by promoting beneficial gut microbiota, leading to better nutrient utilization and overall animal performance .

Industrial Applications

Production of Bioplastics

this compound is a precursor for producing cellulose acetate butyrate, a biodegradable plastic used in various applications ranging from coatings to films. The incorporation of this compound enhances the thermal stability and mechanical properties of these materials .

Biofuel Production

Recent advancements have highlighted the potential of this compound in biofuel production, particularly in the fermentation processes that yield butanol. This application aligns with the growing demand for sustainable energy sources derived from renewable biomass .

Case Studies

Mechanism of Action

Butyric acid exerts its effects primarily through its role as a short-chain fatty acid. It acts as an agonist at free fatty acid receptors FFAR2 and FFAR3, which are involved in nutrient sensing and energy balance. Additionally, this compound is an agonist of the hydroxycarboxylic acid receptor 2 (HCA2), which plays a role in anti-inflammatory processes .

Comparison with Similar Compounds

Production and Fermentation Dynamics

Volatile Fatty Acid (VFA) Profiles

In anaerobic digestion, acetic acid dominates VFA production (65–70%), followed by propionic (10%) and butyric acids (5–10%). pH critically influences metabolic pathways:

- Low pH (4.0–5.5): Favors butyric and propionic acid synthesis.

- High pH (>6.0): Promotes acetic acid production .

Table 1: VFA Production from Chicken Manure Fermentation

| VFA | Percentage of Total VFA | pH Influence |

|---|---|---|

| Acetic acid | 65–70% | Dominates at high pH |

| Propionic acid | ~10% | Thrives at low pH |

| Butyric acid | 5–10% | Optimal at low pH |

Substrate-Specific Yields

- Glucose vs. Xylose: Glucose fermentation yields 23.64 g/L this compound (0.43 g/g yield), while corn husk hydrolysate (glucose:xylose mix) yields 21.80 g/L (0.39 g/g) due to xylose’s lower energy efficiency .

- Co-Culture Systems: Co-culturing Bacillus with Clostridium tyrobutyricum increases this compound selectivity to 92.8% of total acids, compared to 82% in glucose-only systems .

Table 2: Fermentation Performance Across Carbon Sources

| Carbon Source | This compound (g/L) | Yield (g/g) | Key Finding |

|---|---|---|---|

| Glucose | 23.64 | 0.43 | Highest yield |

| Corn Husk Hydrolysate | 21.80 | 0.39 | Cost-effective |

| Xylose | 15.20* | 0.30* | Less efficient |

Chemical and Physical Properties

This compound’s boiling point (163.5°C) and pKa (4.82) differentiate it from other SCFAs:

- Acetic acid: Boiling point = 118°C, pKa = 4.74.

- Propionic acid: Boiling point = 141°C, pKa = 4.86. These properties influence separation techniques. For example, propionic and butyric acids form azeotropes, complicating distillation. Esters like octyl acetate are preferred for energy-efficient extraction of this compound due to their higher boiling points .

Biological Activity

Butyric acid, a short-chain fatty acid (SCFA), is produced by the fermentation of dietary fibers in the gut. It is recognized for its significant biological activities, particularly in the gastrointestinal tract and immune system. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for various health conditions.

This compound exerts its effects through several mechanisms:

- Histone Deacetylase Inhibition : this compound inhibits histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can influence cellular processes such as apoptosis and differentiation, particularly in cancer cells .

- Immune Modulation : It promotes the differentiation of regulatory T cells (Tregs), enhancing immune tolerance and reducing inflammation. This is particularly relevant in conditions like inflammatory bowel disease (IBD) .

- Intestinal Health : this compound serves as a primary energy source for colonocytes, supporting gut integrity and function. It enhances intestinal barrier function and reduces microbial colonization, thereby lowering the risk of infections and inflammation .

1. Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various studies. For instance, it has been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of colitis . In human studies, this compound supplementation has led to significant symptom relief in patients with irritable bowel syndrome (IBS) .

2. Cancer Prevention

Research indicates that this compound may reduce the risk of colorectal cancer by promoting apoptosis in cancer cells and inhibiting tumor growth through HDAC inhibition . A study found a 75% reduction in colon cancer risk in mice fed fiber-rich diets that increased this compound levels .

3. Gut Microbiota Modulation

This compound influences gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains. This modulation is essential for maintaining gut health and preventing dysbiosis, which is linked to various diseases .

Case Studies and Clinical Trials

Several case studies and clinical trials have highlighted the therapeutic potential of this compound:

- Ulcerative Colitis : A case study reported significant improvement in a patient with treatment-resistant ulcerative colitis after oral administration of this compound. The patient achieved symptom control and maintained remission, suggesting that butyrate could be a valuable adjunct therapy for IBD .

- Irritable Bowel Syndrome : In a randomized controlled trial involving 50 IBS patients, those treated with enteric-coated this compound tablets experienced symptom reduction, with 71% reporting improvement in IBS-D symptoms .

Data Tables

Chemical Reactions Analysis

Esterification Reactions

Butyric acid undergoes esterification with alcohols to form esters, a reaction catalyzed by acids. In a kinetic study using methanesulfonic acid (MSA) as a catalyst, the esterification with n-butanol followed a reversible second-order mechanism :

Key findings :

-

Temperature (60–90°C), catalyst concentration (0.5–1.5 wt.%), and molar ratio of n-butanol to this compound (1–3) significantly influenced conversion rates .

-

Activation energy () was calculated as 58.2 kJ/mol , with a positive enthalpy () of 42.1 kJ/mol , confirming the endothermic nature of the reaction .

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Activation energy () | 58.2 kJ/mol | 60–90°C, MSA catalyst | |

| Enthalpy () | +42.1 kJ/mol | Reversible equilibrium | |

| Entropy () | +0.15 kJ/(mol·K) | Non-ideal UNIFAC model |

Neutralization with Bases

This compound reacts with strong bases (e.g., NaOH) to form sodium butyrate:

Thermodynamic data :

-

The reaction with hydroxide ions in the gas phase has a Gibbs free energy () of 1,420 kJ/mol and enthalpy () of 1,450 kJ/mol .

Formation of Acid Derivatives

This compound serves as a precursor to several derivatives:

-

Butyryl chloride : Synthesized using thionyl chloride () :

-

Esters : Produced via acid-catalyzed reactions with alcohols (see Section 1).

-

Amides : Formed by reacting with amines or ammonia.

Oxidation Reactions

This compound oxidizes to carbon dioxide and acetic acid under strong oxidative conditions (e.g., ) :

Thermochemistry :

Reactions with Metals

This compound corrodes metals such as aluminum, releasing hydrogen gas :

Safety note : Incompatible with strong oxidizers (e.g., chromium trioxide), leading to incandescent reactions above 100°C .

Hydrogenolysis and Catalytic Pathways

In hydrogenolysis over Pt–Co catalysts, methyl butyrate derivatives yield this compound and 1-butanol as competing products :

Catalytic insights :

Thermal Decomposition

At elevated temperatures, this compound decomposes into ketenes and carbon dioxide:

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying butyric acid concentrations in biological samples?

- Methodological Answer : Use liquid-liquid extraction with solvents like ethyl heptanoate for separation, followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) for quantification. Phase equilibrium data (e.g., distribution coefficients) should be experimentally determined at controlled temperatures (e.g., 288–308 K) to optimize recovery . For complex matrices like gut microbiota studies, derivatization techniques may enhance detection sensitivity.

Q. How should statistical analyses be designed for studies assessing this compound’s effects on growth performance?

- Methodological Answer : Employ one-way ANOVA with post-hoc tests (e.g., Duncan’s test) to compare treatment means. Ensure sample sizes are sufficient to detect biologically relevant differences (e.g., ≥3 replicates). Report data as mean ± standard error (SE) and validate assumptions of normality and homogeneity of variance .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, wear nitrile gloves, eye protection, and lab coats. In case of skin contact, rinse immediately with water for 15–20 minutes. Store this compound in a cool, ventilated area away from ignition sources. Refer to Safety Data Sheets (SDS) for emergency procedures, including spill containment and disposal guidelines .

Q. How can microbial production of this compound be optimized in anaerobic fermentation?

- Methodological Answer : Select bacterial strains like Clostridium spp. or Roseburia hominis HGM001, which exhibit high butyrate selectivity (>98%). Maintain strict anaerobic conditions, pH 6–7, and substrate specificity (e.g., dietary fiber). Monitor metabolic byproducts (e.g., acetic acid) to assess pathway efficiency .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound production pathways across microbial strains?

- Methodological Answer : Compare strain-specific metabolic flux analyses (e.g., via ¹³C-labeling) to identify divergent enzyme activities (e.g., butyrate kinase vs. butyryl-CoA:acetate CoA-transferase). Validate findings using knockout mutants or transcriptomics. For example, R. hominis HGM001 produces higher butyrate concentrations (12.3 mM) than other strains under identical conditions .

Q. What advanced encapsulation techniques improve this compound’s bioavailability in gut health studies?

- Methodological Answer : Use pH-sensitive coatings (e.g., CyLoc®-DexKey® technology) to protect butyrate from gastric degradation. Encapsulation enhances colonic delivery, increasing local concentrations for colonocyte uptake. Validate release kinetics using in vitro models simulating intestinal transit .

Q. How can computational models optimize this compound degradation in wastewater treatment?

- Methodological Answer : Develop regression models incorporating variables like initial concentration, catalyst dosage (e.g., Mn-Ce oxides), temperature, and oxygen partial pressure. Validate predictions experimentally; for example, catalytic wet air oxidation (CWAO) achieves >90% TOC degradation at 200°C and 2.5 MPa O₂ .

Q. What analytical techniques characterize this compound’s structural interactions in complex systems?

- Methodological Answer : Employ Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate stretching vibrations (1700–1725 cm⁻¹). Nuclear magnetic resonance (NMR) can resolve proton environments (e.g., δ 0.9–1.1 ppm for CH₃ groups). For solid-state analysis, use X-ray crystallography with butyrate salts (e.g., sodium butyrate) .

Q. How do researchers address variability in this compound’s neuroactive effects across experimental models?

- Methodological Answer : Standardize dosing regimens (e.g., 100–300 mg/kg in rodent studies) and control for microbiota composition. Use germ-free models to isolate butyrate-specific effects. Pair behavioral assays (e.g., forced swim test) with neurochemical analyses (e.g., GABA/glutamate quantification) .

Q. What strategies enhance reproducibility in this compound’s role as a histone deacetylase (HDAC) inhibitor?

Preparation Methods

Chemical Synthesis of Butyric Acid

Chemical synthesis remains a cornerstone of this compound production, particularly for industrial-scale applications requiring high purity. Two primary pathways dominate this approach: oxidation of alcohols/aldehydes and neutralization-acidification processes .

Oxidation of Butanol and Butyraldehyde

The oxidation of n-butanol (C₄H₁₀O) or butyraldehyde (C₄H₈O) using strong oxidizing agents is a well-established method. Potassium permanganate (KMnO₄) and chromium-based catalysts (e.g., K₂Cr₂O₇) are commonly employed in acidic media to drive these reactions to completion.

For instance, the oxidation of n-butanol proceeds as follows:

$$ \text{C}4\text{H}9\text{OH} + 2[\text{O}] \rightarrow \text{C}3\text{H}7\text{COOH} + \text{H}_2\text{O} $$

This exothermic reaction typically achieves yields of 80–85% under controlled temperatures (60–80°C) and stoichiometric conditions. However, challenges such as by-product formation (e.g., butyraldehyde intermediates) and the use of hazardous reagents necessitate rigorous purification steps.

Butyraldehyde oxidation offers higher efficiency, with palladium or platinum catalysts enabling near-quantitative conversion to this compound at milder temperatures (40–60°C). A study using Pt/C catalysts reported a 92% yield within 6 hours, highlighting the method’s industrial viability.

Neutralization and Acidification

An alternative route involves the neutralization of this compound precursors followed by acidification. For example, sodium butyrate—a common derivative—is synthesized by reacting this compound with sodium hydroxide (NaOH):

$$ \text{C}3\text{H}7\text{COOH} + \text{NaOH} \rightarrow \text{C}3\text{H}7\text{COONa} + \text{H}2\text{O} $$

As demonstrated in a patent, this reaction achieves 98% yield when this compound is dripped into a 35% NaOH solution at 60°C, followed by crystallization and drying. To regenerate this compound, the sodium salt is acidified with a strong mineral acid (e.g., HCl):

$$ \text{C}3\text{H}7\text{COONa} + \text{HCl} \rightarrow \text{C}3\text{H}_7\text{COOH} + \text{NaCl} $$

This method is favored for its simplicity and high purity, though it requires efficient recycling of by-products like NaCl for economic sustainability.

Hydrolysis of Esters

This compound esters, such as ethyl butyrate, can be hydrolyzed under acidic or alkaline conditions. For example, acid-catalyzed hydrolysis of ethyl butyrate:

$$ \text{C}3\text{H}7\text{COOCH}2\text{CH}3 + \text{H}2\text{O} \rightarrow \text{C}3\text{H}7\text{COOH} + \text{CH}3\text{CH}_2\text{OH} $$

While this method is less common industrially, it offers flexibility in feedstock selection and avoids harsh oxidants.

Microbial Fermentation: Biotechnological Advancements

Microbial fermentation has emerged as a sustainable alternative to petrochemical routes, leveraging renewable biomass and anaerobic bacteria.

Microorganisms and Metabolic Pathways

Clostridium species, particularly C. tyrobutyricum and C. butyricum, are the most studied this compound producers. These bacteria utilize the butyrate synthesis pathway , converting glucose into butyryl-CoA, which is subsequently hydrolyzed to this compound. Key enzymes include:

- Phosphotransacetylase (PTA)

- Butyrate kinase (BK)

- Butyryl-CoA dehydrogenase

Genetic engineering efforts have focused on upregulating these enzymes to enhance flux toward this compound.

Substrate Utilization and Pretreatment

Lignocellulosic biomass, such as rice straw and wheat husks, is increasingly used to reduce feedstock costs. For example, NaOH-pretreated rice straw achieved a This compound yield of 41% relative to theoretical maximum in a consolidated bioprocessing (CBP) system. Pretreatment disrupts lignin-cellulose bonds, enhancing enzymatic digestibility.

Table 1: Fermentation Performance on Different Substrates

| Substrate | Microorganism | This compound Yield (g/L) | Productivity (g/(L·d)) |

|---|---|---|---|

| NaOH-treated rice straw | Clostridium sp. | 16.2 | 2.69 |

| Wheat straw hydrolysate | C. tyrobutyricum | 12.8 | 2.10 |

| Glucose | C. butyricum | 18.5 | 3.05 |

Batch vs. Semi-Continuous Fermentation

Batch fermentation, while simple, suffers from low volumetric productivity due to downtime between cycles. In contrast, semi-continuous systems maintain active cultures by periodically replacing spent media, boosting productivity. A study using rice straw reported a 61% increase in this compound productivity (from 1.68 to 2.69 g/(L·d)) in semi-continuous mode.

Table 2: Batch vs. Semi-Continuous Fermentation

| Parameter | Batch Fermentation | Semi-Continuous Fermentation |

|---|---|---|

| This compound Yield | 134.8–160.4 g | 162.0 g |

| Productivity | 1.68–1.90 g/(L·d) | 2.69 g/(L·d) |

| Substrate Degradation | 58.9–63.4% | 53.4% |

Bioreactor Design and Process Optimization

Stirred-tank reactors (STRs) are widely used due to their scalability and efficient mixing. Key operational parameters include:

- pH : Maintained at 6.5–7.0 using KOH or NaOH.

- Temperature : 37°C for mesophilic Clostridium strains.

- Agitation : 150 rpm to enhance substrate diffusion without damaging microbial cells.

Immobilized cell systems and cell recycling further improve productivity by increasing biomass concentration. For example, C. tyrobutyricum immobilized on fibrous matrices achieved a 2.5-fold higher productivity compared to free-cell systems.

Enzymatic and Biocatalytic Methods

Enzymatic conversion, though less mature, offers specificity and mild reaction conditions. Butyryl-CoA dehydrogenase catalyzes the final step in this compound synthesis:

$$ \text{Butyryl-CoA} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{CoA} $$

Recent advances in enzyme engineering have enhanced catalytic efficiency, with some mutants achieving >90% conversion rates in vitro. However, high enzyme costs and instability remain barriers to industrial adoption.

Comparative Analysis and Industrial Applications

Table 3: Method Comparison for this compound Production

| Method | Yield (%) | Cost | Environmental Impact | Scalability |

|---|---|---|---|---|

| Chemical Oxidation | 80–92 | High | High (toxic waste) | High |

| Fermentation | 40–60 | Moderate | Low (biodegradable) | Moderate |

| Enzymatic | 70–90 | Very High | Very Low | Low |

Fermentation strikes a balance between cost and sustainability, making it ideal for bio-based product markets. Chemical methods dominate high-purity sectors like pharmaceuticals, while enzymatic routes are reserved for niche applications.

Properties

IUPAC Name |

butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021515 | |

| Record name | Butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor. Flash point 170 °F. Corrosive to metals and tissue. Density 8.0 lb /gal., Liquid, Colorless, oily liquid with an unpleasant, rancid odor; [HSDB], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/strong, rancid, butterlike odour | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C, 164 °C | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °F (NTP, 1992), 72 °C, 161 °F (72 °C) (Closed cup), 72 °C c.c. | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether; slightly soluble in carbon tetrachloride, In water, 6.00X10+4 mg/L at 25 °C, 60.0 mg/mL, Solubility in water: miscible, miscible with alcohol, most fixed oils, propylene glycol, water | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.959 at 20 °C/4 °C, Relative density (water = 1): 0.96, 0.952-0.956 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air= 1), Relative vapor density (air = 1): 3 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.43 mmHg at 68 °F ; 1.4 mmHg at 86 °F (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 57 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Butyric acid is usually contaminated with acrylic acid. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

107-92-6 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | butyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40UIR9Q29H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

17.8 °F (NTP, 1992), -7.9 °C, -5.7 °C | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.